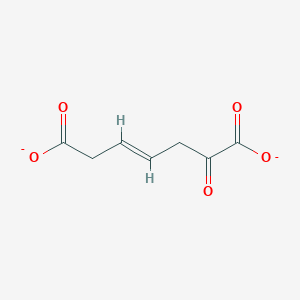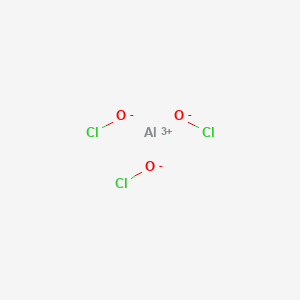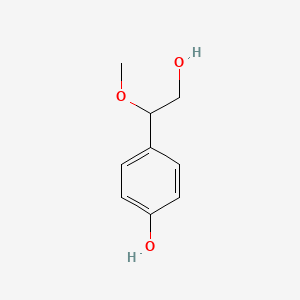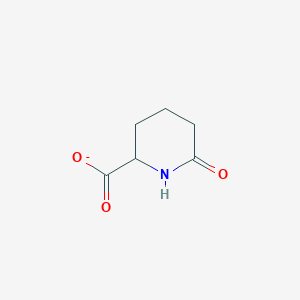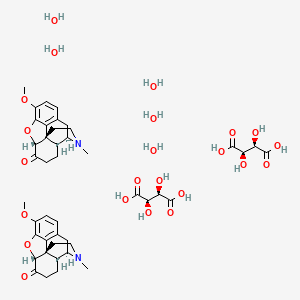
Hydrocodone bitartrate hydrate
Overview
Description
Hydrocodone bitartrate hydrate is a semisynthetic hydrogenated codeine derivative and opioid agonist with analgesic and antitussive effects. It primarily binds to and activates the mu-opioid receptor in the central nervous system, leading to effects such as analgesia, euphoria, respiratory depression, miosis, decreased gastrointestinal motility, cough suppression, and physical dependence. Hydrocodone is converted to hydromorphone by the cytochrome P450 enzyme CYP2D6 (Hydrocodone Bitartrate, 2020).
Synthesis Analysis
The synthesis of hydrocodone and its derivatives involves complex chemical processes, including but not limited to the modification of codeine or thebaine. One notable approach to creating analogues of hydrocodone, for example, involved replacing the N-methyl functionality with other groups such as oxygen, sulfur, sulfoxide, and sulfone. These modifications were performed starting from the ethylene glycol ketal of hydrocodone. The synthesized compounds showed moderate levels of activity, particularly the sulfone analogue of hydrocodone, indicating the potential for diverse pharmacological properties based on structural modifications (Giacometti et al., 2013).
Scientific Research Applications
Chronic Pain Management
- Hydrocodone bitartrate, particularly in its extended-release form (Hysingla® ER), is recognized by the US FDA for abuse-deterrent properties and is indicated for managing severe pain requiring long-term opioid treatment when alternative options are inadequate. It provides consistent plasma hydrocodone concentrations and sustained analgesia over 24 hours. The physicochemical properties make it harder to manipulate, expected to deter abuse via intranasal, intravenous, and oral routes (Dhillon, 2016).
Pharmacokinetics and Pharmacodynamics
- Hydrocodone acts primarily by binding and activating the mu-opioid receptor in the central nervous system, leading to effects like analgesia, euphoria, respiratory depression, decreased gastrointestinal motility, and cough suppression. It is converted to hydromorphone by the cytochrome P450 enzyme CYP2D6 (Hydrocodone Bitartrate, 2020).
Postpartum Pain Management
- In postpartum pain management, hydrocodone bitartrate has been studied for its passage into breast milk. A study found that standard postpartum dosages are acceptable for nursing mothers, though prolonged use of high dosages is not advisable (Sauberan et al., 2011).
Cognitive and Motor Function Impact
- Research on hydrocodone bitartrate's impact on cognitive and motor functions reveals that while it does not significantly impair complex cognition, it can cause transient decrements in simple hand-eye coordination tasks (Allen et al., 2003).
Veterinary Applications
- In veterinary medicine, the pharmacokinetics of hydrocodone and its active metabolite hydromorphone have been studied in Greyhound dogs, which could inform dosing and effects in veterinary applications (Kukanich & Spade, 2013).
Opioid Rotation in Chronic Pain
- Hydrocodone bitartrate has been evaluated for its effectiveness and safety in patients transitioning from immediate-release oxycodone to extended-release hydrocodone for chronic pain, demonstrating its utility in opioid rotation strategies (Pergolizzi et al., 2017).
Abuse-Deterrent Properties
- Studies have explored the abuse-deterrent properties of extended-release hydrocodone formulations, which are designed to reduce the potential for abuse while providing effective pain management (Harris et al., 2016).
Mechanism of Action
Target of Action
Hydrocodone bitartrate hydrate primarily targets the mu opioid receptor (MOR) and to a lesser extent, the delta opioid receptors (DOR) . These receptors are found in the central nervous system and are responsible for the analgesic effects of opioids .
Mode of Action
This compound acts as a full agonist, binding to and activating the opioid receptors at sites in the peri-aquaductal and peri-ventricular gray matter, the ventro-medial medulla, and the spinal cord . This interaction results in changes in the perception of pain, producing analgesia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid receptor pathway. Activation of the opioid receptors leads to inhibition of adenylate cyclase, decreased release of neurotransmitters like substance P, and increased potassium conductance. This results in hyperpolarization of the cell membrane and inhibition of pain signal transmission .
Pharmacokinetics
This compound exhibits a complex pattern of metabolism, including O-demethylation, N-demethylation, and 6-keto reduction to the corresponding 6-α- and 6-β-hydroxy metabolites . After oral administration, a peak hydrocodone plasma level is achieved at 1.7 hours .
Result of Action
The molecular and cellular effects of this compound’s action include analgesia, drowsiness, changes in mood, and mental clouding . Its more potent metabolite, hydromorphone, contributes to the total analgesic effect of hydrocodone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concomitant use of this compound with all Cytochrome P450 3A4 inhibitors may result in an increase in hydrocodone plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression .
Safety and Hazards
Hydrocodone bitartrate and acetaminophen tablets expose patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of Hydrocodone Bitartrate and Acetaminophen Tablets, especially during initiation or following a dose increase .
Future Directions
properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21NO3.2C4H6O6.5H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*3,6,11-12,17H,4-5,7-9H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10);5*1H2/t2*11-,12+,17-,18-;2*1-,2-;;;;;/m0011...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBRWJAVUIITGV-LNNMZZBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-29-1 (Parent) | |
| Record name | Hydrocodone bitartrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034195341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
989.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34195-34-1 | |
| Record name | Hydrocodone bitartrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034195341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCODONE BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO70W886KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



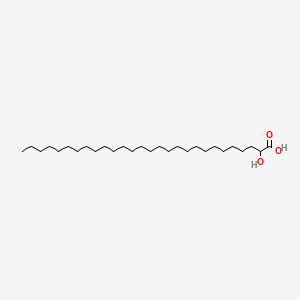

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)

![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)
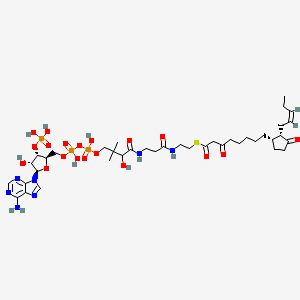
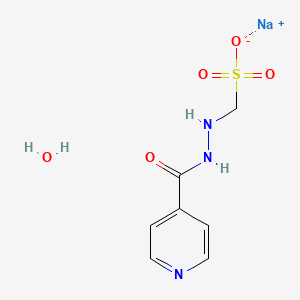
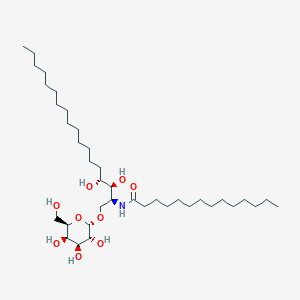
![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)
